molecular formula C11H13NO3S B1607764 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid CAS No. 65884-40-4

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid

Cat. No.: B1607764
CAS No.: 65884-40-4
M. Wt: 239.29 g/mol
InChI Key: ZQRSXNJVEHLFCE-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, with a 4-methoxyphenyl substituent at the 2-position and a carboxylic acid group at the 4-position. This compound belongs to a broader class of thiazolidine-4-carboxylic acids, which are synthesized via condensation reactions between L-cysteine and aldehydes or ketones . Thiazolidine derivatives are noted for their diverse biological activities, including enzyme inhibition, antioxidant properties, and roles in metal chelation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Core Thiazolidine Formation

The compound is synthesized via the reaction of L-cysteine with 4-methoxybenzaldehyde under basic conditions (e.g., sodium bicarbonate). This forms the thiazolidine nucleus through a two-step process:

  • Condensation : The aldehyde reacts with the thiol and amine groups of L-cysteine to form a Schiff base intermediate.

  • Cyclization : The intermediate undergoes intramolecular cyclization to yield the thiazolidine ring .

Key Reaction Conditions :

  • Reagents : Sodium bicarbonate (catalyst), water/ethanol as solvent.

  • Yield : Varies between 40–90% depending on substituents .

  • Purity : Confirmed via TLC and NMR spectroscopy .

Carboxylic Acid Group Modifications

The 4-carboxylic acid group can undergo further derivatization:

  • Amide Formation : Reaction with amines (e.g., morpholine, p-anisidine) using EDC.HCl and DMAP as coupling agents produces carboxamide derivatives .

  • Esterification : Acetylation with acetic anhydride in aqueous NaCO₃ converts the carboxylic acid to an acetyl derivative .

Example Reaction :

Thiazolidine-4-carboxylic acid+AmineEDC.HCl, DMAPCarboxamide derivative\text{Thiazolidine-4-carboxylic acid} + \text{Amine} \xrightarrow{\text{EDC.HCl, DMAP}} \text{Carboxamide derivative}

Tautomerization and Ring-Opening

Under acidic conditions, the thiazolidine ring undergoes tautomerization via iminium or sulfonium ion intermediates, leading to potential rearrangements :

  • Imidic Acid Formation : Protonation of the thiazolidine nitrogen yields a cationic intermediate.

  • Ring Cleavage : Nucleophilic attack by the thiol group breaks the C-2–N bond, forming a β-hydroxy ester intermediate .

Epimerization and Stereochemical Changes

  • At C-2 Position : Acidic conditions induce epimerization at the C-2 stereocenter, resulting in diastereomeric mixtures (e.g., (2R,4R) and (2S,4R)) .

  • Lactam Formation : Further heating in neutral conditions can lead to intramolecular nucleophilic substitution, forming fused bicyclic systems (e.g., oxathiane–γ-lactam) .

Carboxamide Derivatives

Amine UsedReaction TimeYield
Morpholine4–24 hours20–72%
p-Anisidine4–24 hours20–72%

Formation of Thiazolidine-4-carboxylic Acid

The reaction proceeds via:

  • Schiff Base Formation : Nucleophilic attack of the cysteine amine on the aldehyde carbonyl.

  • Sulfur Participation : Thiol group attack on the intermediate, leading to cyclization .

Acidic Rearrangements

Schemes involving iminium/sulfonium ions explain:

  • Epimerization : α-hydrogen exchange at C-2 under acidic conditions .

  • Lactam Formation : Intramolecular substitution after ring cleavage .

NMR Data

  • 1H-NMR : δ 5.29 ppm (singlet for 2-H), δ 3.7–4.2 ppm (multiplets for 4-H and 5-H) .

  • 13C-NMR : δ 37, 66, 68 ppm (thiazolidine carbons), δ 167 ppm (carboxamide carbonyl) .

Mass Spectrometry

  • Diagnostic Fragments : m/z 163 (1,4-ring cleavage), m/z 87 (2,5-ring cleavage) .

This compound’s reactivity stems from its thiazolidine ring and carboxylic acid group, enabling diverse transformations under varying conditions. The synthesis and modification steps outlined above highlight its utility in medicinal chemistry, particularly in designing enzyme inhibitors and bioactive molecules .

Scientific Research Applications

Antimicrobial Properties

Thiazolidine derivatives, including 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, showcasing their potential utility in developing new antibiotics . The mechanism of action often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

Studies have shown that thiazolidine derivatives possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cellular components from oxidative damage .

Antiviral Potential

Preliminary research indicates that thiazolidine carboxylic acids may serve as antiviral agents against avian influenza and infectious bronchitis virus (IBV). The antiviral mechanism is believed to involve interference with viral replication processes, making these compounds promising candidates for further investigation in antiviral drug development .

Toxicological Studies

Research into the toxicological effects of this compound has revealed important insights into its safety profile. In studies involving zebrafish embryos, exposure to this compound resulted in developmental defects such as pericardial edema and tail malformations at certain concentrations. These findings underscore the necessity for thorough toxicological evaluations before clinical application .

Case Studies and Research Findings

StudyFocusKey Findings
Kotil et al. (2020)Ultrastructural effects on zebrafish testisMitochondrial degeneration was observed in Sertoli cells, indicating potential impacts on male fertility .
Akbulut et al. (2017)Developmental toxicity in zebrafishConcentration-dependent increases in mortality and developmental abnormalities were noted .
Preliminary study on antiviral activityAntiviral potential against AIV and IBVThiazolidine derivatives showed promise as antiviral agents, warranting further exploration .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives vary in biological activity, physicochemical properties, and synthetic accessibility based on substituent groups. Below is a detailed comparison of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid with structurally related analogs:

Structural and Physicochemical Properties

Compound (Substituent) Molecular Formula Molecular Weight (g/mol) Key Features Source (Evidence)
2-(4-Methoxy-phenyl) C₁₁H₁₃NO₃S 239.29 Para-methoxy group enhances lipophilicity; potential tyrosinase inhibitor
2-(2,4-Dihydroxyphenyl) (MHY384) C₁₀H₁₁NO₄S 241.26 Dual hydroxyl groups improve solubility; IC₅₀ = 12.3 µM for tyrosinase
2-(4-Bromophenyl) C₁₀H₁₀BrNO₂S 288.22 Bromine increases molecular weight; used in chemical synthesis
2-(2-Chlorophenyl) C₁₀H₁₀ClNO₂S 243.71 Biomarker for CS gas exposure; chlorine enhances stability
2-(4-Hydroxy-3-methoxyphenyl) C₁₁H₁₃NO₄S 255.29 Developmental toxicity in zebrafish (LC₅₀ = 0.804 mM at 96 h)
2-(2-Hydroxy-3-methoxyphenyl) C₁₁H₁₃NO₄S 255.29 Racemic mixture; synthesized from ortho-vanillin and L-cysteine

Tyrosinase Inhibition

  • 2-(4-Methoxy-phenyl) : While direct inhibition data are unavailable, analogs like 2-(substituted phenyl) derivatives (e.g., MHY384) show potent activity, suggesting the methoxy group may enhance binding to tyrosinase’s active site .
  • 2-(2,4-Dihydroxyphenyl) (MHY384) : Exhibits competitive inhibition (IC₅₀ = 12.3 µM) by chelating copper ions in the enzyme .
  • 2-(4-Hydroxy-3-methoxyphenyl): Not directly tested for tyrosinase inhibition but structurally similar to known inhibitors .

Antibacterial Activity

  • Metal Complexes: Hydroxyphenyl-substituted derivatives (e.g., 2-(2-hydroxyphenyl)) form bioactive complexes with Cu(II) and Fe(II), showing efficacy against Pseudomonas aeruginosa and Streptococcus epidermis . The methoxy group’s electron-donating nature may influence metal chelation and antibacterial potency.

Antioxidative Properties

  • Thiazolidine derivatives like 2-(polyhydroxyalkyl) analogs act as L-cysteine reservoirs, reducing oxidative stress by scavenging reactive oxygen species (ROS) .

Toxicity

  • 2-(4-Hydroxy-3-methoxyphenyl) : Demonstrates developmental toxicity in zebrafish (LC₅₀ = 0.804 mM at 96 h), likely due to metabolic byproducts . Para-substituted methoxy analogs may exhibit lower toxicity due to reduced metabolic activation.

Biological Activity

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a thiazolidine ring, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage. This activity is often linked to its ability to scavenge free radicals and enhance the body’s antioxidant defenses .
  • Enzyme Inhibition : Research indicates that thiazolidine derivatives can inhibit specific enzymes such as tyrosinase, which plays a role in melanin production. This inhibition can have implications for skin whitening and treating hyperpigmentation disorders .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics .

Antioxidant and Tyrosinase Inhibition

A study focused on thiazolidine derivatives explored their potential as tyrosinase inhibitors. The synthesized compounds were evaluated for their antioxidant capacity and inhibitory effects on tyrosinase activity. The results indicated that modifications at the 4-position of the carboxylic acid group could enhance biological activity, suggesting that this compound might be a promising candidate for further development .

Developmental Toxicity Assessments

Research involving zebrafish as a model organism has provided insights into the developmental toxicity of related thiazolidine derivatives. Exposure to (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid resulted in significant developmental defects such as pericardial edema and tail malformations. While this specific study did not focus on this compound directly, it highlights the importance of assessing the safety profiles of thiazolidine compounds in developmental studies .

Case Studies

Study ReferenceFocusFindings
Antioxidant and Tyrosinase InhibitionDemonstrated significant antioxidant activity; potential as a skin whitening agent.
Developmental Toxicity in ZebrafishIndicated developmental defects with related thiazolidine compounds; emphasizes need for safety evaluations.
Enzyme InhibitionShowed potential for inhibiting neuraminidase, suggesting antiviral applications.

Q & A

Basic Questions

Q. What are the established synthetic protocols for preparing 2-(4-methoxyphenyl)-thiazolidine-4-carboxylic acid and its derivatives?

  • Methodological Answer: The compound is synthesized via condensation of L-cysteine with 4-methoxybenzaldehyde in a 1:1 molar ratio under reflux in ethanol or aqueous media. Derivatives are formed by varying aldehydes (e.g., naphthaldehyde, benzaldehyde). Metal complexes (e.g., Cu(II), Fe(II)) are prepared by reacting ligands with metal salts in a 2:1 (ligand:metal) ratio. Purification involves recrystallization or column chromatography. Yields range from 35.1% to 73.0%, depending on substituents .

Q. What analytical techniques are critical for characterizing thiazolidine-4-carboxylic acid derivatives?

  • Methodological Answer:

  • FT-IR: Confirms N-H (1571–1580 cm⁻¹) and carboxylic acid groups.
  • 1H NMR: Determines stereochemical configuration (e.g., 2R,4R vs. 2S,4R diastereomers).
  • Mass spectrometry (ESI): Validates molecular ions (e.g., [M+H]+ at m/z 282.32).
  • UV-Vis spectroscopy: Identifies ligand-to-metal charge transfer bands in complexes.
  • Thermal analysis: Assesses decomposition temperatures (e.g., Fe(II) complexes stable up to 220°C) .

Q. Which in vitro biological assays have demonstrated activity for this compound class?

  • Methodological Answer:

  • Antibacterial assays: Fe(II) complexes show the highest inhibition zones (15–22 mm at 0.1 mM) against Pseudomonas aeruginosa using disk diffusion .
  • Antioxidant activity: Evaluated via DPPH radical scavenging (IC50 ~50 µM for adamantyl derivatives) .
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa) reveal IC50 values of 18–25 µM for biphenylamide derivatives .

Advanced Questions

Q. How can density functional theory (DFT) optimize the design of thiazolidine derivatives for target specificity?

  • Methodological Answer: DFT at B3LYP/6-31G(d) predicts molecular geometries, HOMO-LUMO gaps, and electrostatic potentials. Fe(II) complexes exhibit a 0.15 eV lower band gap than ligands, correlating with enhanced antibacterial activity. Charge distribution analysis guides substituent selection (e.g., electron-withdrawing groups at 2-aryl position) for EDG3 receptor antagonism .

Q. What experimental models and statistical approaches are used in developmental toxicity studies?

  • Methodological Answer:

  • Zebrafish embryo model: Expose embryos to 0.1–0.4 mM compound for 96 hours. LC50 values (0.804 ± 0.102 mM at 96h) are calculated via Probit analysis in SPSS .
  • Apoptosis measurement: TUNEL assay quantifies apoptotic cells (e.g., 120 ± 15 cells/embryo at 0.4 mM) .
  • Statistical tests: ANOVA with Tukey’s post-hoc analysis identifies significant developmental defects (e.g., pericardial edema, p < 0.01) .

Q. What structural features enhance the pharmacological profile of thiazolidine-4-carboxylic acid derivatives?

  • Methodological Answer:

  • 2-Aryl substituents: Electron-withdrawing groups (e.g., nitro, chloro) improve antibacterial potency (IC50 reduction by 40–60%) .
  • Amide modifications: Adamantyl amides increase lipophilicity (LogP ~3.5), enhancing blood-brain barrier penetration for neuroprotective applications .
  • Metal coordination: Fe(II) complexes show 2.5-fold higher ROS scavenging than ligands due to redox-active metal centers .

Q. How should researchers address discrepancies in reported LC50 values across toxicity studies?

  • Methodological Answer:

  • Standardize protocols: Align with OECD guidelines for zebrafish embryo staging and exposure duration .
  • Validate purity: Use HPLC (>95% purity) to exclude impurities affecting LC50.
  • Meta-analysis: Compare Probit regression slopes (e.g., 1.106 mM vs. 0.804 mM LC50 at 48h vs. 96h) to assess time-dependent toxicity .

Q. What mechanisms underlie the interaction of thiazolidine derivatives with EDG3 receptors?

  • Methodological Answer: Pharmacophore models identify critical hydrogen bond acceptors and hydrophobic regions. 2-Heptylphenyl substituents mimic S1P’s phosphate group, achieving Ki values of 8.2 nM for EDG3 antagonism. Docking studies (AutoDock Vina) predict binding poses with ΔG = −9.8 kcal/mol .

Q. How do thiazolidine derivatives modulate oxidative stress in protozoan parasites?

  • Methodological Answer: In Entamoeba histolytica, thiazolidine-4-carboxylic acids (T4C, MT4C) act as cysteine reservoirs, reducing ROS by 40% at 1 mM. Isotope tracing ([U-13C3,15N]cysteine) shows rapid conversion to T4C, which enzymatically releases cysteine under oxidative stress. T4C-treated trophozoites show 30% higher viability in H2O2-exposed cultures .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRSXNJVEHLFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385163
Record name 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65884-40-4
Record name 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Preparation of (R)-2-(4-methoxy-phenyl)-thiazolidine-4-carboxylic acid (A compound of Formula IIIa): A 22 L three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer was charged with L-cysteine hydrochloride monohydrate (500.0 g, 2.85 mol), sodium acetate (260.0 g, 3.17 mol) and 4.00 L of water. The mixture was stirred until all of the L-cysteine dissolved. A solution of p-methoxybenzaldehyde (426.0 g, 3.13 mol) in 3.50 L of ethanol was prepared and added to the reaction such that the internal reaction temperature was kept below 30° C. The reaction becomes a thick white slurry during the addition of the p-methoxybenzaldehyde solution. After 30 minutes, 3.50 L of ethanol was added to the reaction. Stirring was continued for 1 hour and then the solid was isolated by filtration. A 1.50 L portion of ethanol was used to wash the solid. The solid was dried in a vacuum oven at 50° C. for 48 hours. Approximately 610 g of 2-(4-methoxy-phenyl)-thiazolidine-4-carboxylic acid was obtained (90% yield). 1H NMR (300 MHz, DMSO) δ 7.41-7.31 (m, 4H), 6.93-6.83 (m, 4H), 5.56 (s, 1H), 5.42 (s, 1H), 4.23 (dd, J=6.7, 4.4 Hz, 1H), 3.84 (dd, J=7.6, 7.1 Hz, 1H), 3.73 (s, 3H), 3.71 (s, 3H), 3.37-3.23 (m, 2H), 3.16-3.00 (m, 2H).
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Synthesis routes and methods II

Procedure details

A 22 L three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer was charged with L-cysteine hydrochloride monohydrate (500.0 g, 2.85 mol), sodium acetate (260.0 g, 3.17 mol) and 4.00 L of water. The mixture was stirred until all of the L-cysteine dissolved. A solution of p-methoxybenzaldehyde (426.0 g, 3.13 mol) in 3.50 L of ethanol was prepared and added to the reaction such that the internal reaction temperature was kept below 30° C. The reaction becomes a thick white slurry during the addition of the p-methoxybenzaldehyde solution. After 30 minutes, 3.50 L of ethanol was added to the reaction. Stirring was continued for 1 hour and then the solid was isolated by filtration. A 1.50 L portion of ethanol was used to wash the solid. The solid was dried in a vacuum oven at 50° C. for 48 hours. Approximately 610 g of 2-(4-methoxy-phenyl)thiazolidine-4-carboxylic acid was obtained (90% yield). 1H NMR (300 MHz, DMSO) δ 7.41-7.31 (m, 4H), 6.93-6.83 (m, 4H), 5.56 (s, 1H), 5.42 (s, 1H), 4.23 (dd, J=6.7, 4.4 Hz, 1H), 3.84 (dd, J=7.6, 7.1 Hz, 1H), 3.73 (s, 3H), 3.71 (s, 3H), 3.37-3.23 (m, 2H), 3.16-3.00 (m, 2H).
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Synthesis routes and methods III

Procedure details

Commercially available Fmoc-Cys(Trt) was attached to the linker based solid support 1 by DIC/DMAP procedure. The solid support (1.0 g) having substitution 0.4 meq/g was placed in reaction vessel and allowed to swell in dichloromethane (DCM) under nitrogen stirring. After 30 min. the resin was filtered and washed with DCM. To this resin a solution of Fmoc-Cys(Trt) (0.70 g, 1.2 mmol) dimethylaminopyridine (DMAP) or N-methyl imidazole (NMI) (0.4 mmol) in DCM:DMF (1:1) 20 ml and was added. This mixture was stirred for 8-10 hrs. The resin was washed three times with DCM and dried. An aliquot of this resin was tested to check the loading by the treatment with 20% piperidine and subsequently recording the absorbance in UV [Method A]. It came out to be 90% loading. The resin bearing Fmoc-Cys(Trt) was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min to remove Fmoc group. The resin was washed three times with DCM and then treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times) to remove the trityl group of Cys. After washing the resin with DCM 3 times, a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added under stirring and the stirring was continued for 8-10 hrs. The resin was washed three times with DCM and dried. It was treated with a mixture of dioxan-MeOH-4N. NaOH (30:9:1, 20 ml) for 30 min under stirring and the resin was filtered and washed with 2 ml of water. The combined filtrate was evaporated in vacuo. The residue was taken in water and extracted with ether. The aqueous layer acidified with 1N hydrochloric acid and extracted with EtOAc (3×70 ml). The combined EtOAc layer was washed with water and brine then dried over Na2SO4 and evaporated in vacuo to yield 2-(4-methoxyphenyl) thiazolidine-4-carboxylic acid as white crystalline material. Yield: 0.061 g, 72%; m.p. 150-51° C.; FAB-MS [M+H]+ 239; 1H NMR (DMSO-d6) δ: 3.5 (m, 2H), 3.7 (s, 3H), 4.8 (bs, 1H), 5.9 (bs, 1H), 6.8-7.1 (Abq, 4H).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.